2-(3-Methoxycyclohexyl)ethan-1-amine
CAS No.:
Cat. No.: VC15786948
Molecular Formula: C9H19NO
Molecular Weight: 157.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19NO |
|---|---|
| Molecular Weight | 157.25 g/mol |
| IUPAC Name | 2-(3-methoxycyclohexyl)ethanamine |
| Standard InChI | InChI=1S/C9H19NO/c1-11-9-4-2-3-8(7-9)5-6-10/h8-9H,2-7,10H2,1H3 |
| Standard InChI Key | USZBUYZDFXDLIW-UHFFFAOYSA-N |
| Canonical SMILES | COC1CCCC(C1)CCN |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-(3-Methoxycyclohexyl)ethan-1-amine, systematically named 2-(3-methoxycyclohexyl)ethanamine under IUPAC nomenclature , features a cyclohexane ring with a methoxy (-OCH) group at the 3-position and a two-carbon ethylamine chain (-CHCHNH) attached to the cyclohexyl moiety. Its SMILES notation (COC1CCCC(C1)CCN) and InChIKey (USZBUYZDFXDLIW-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.
Table 1: Molecular Identity
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 157.25 g/mol | |
| IUPAC Name | 2-(3-methoxycyclohexyl)ethanamine | |
| SMILES | COC1CCCC(C1)CCN | |
| InChIKey | USZBUYZDFXDLIW-UHFFFAOYSA-N |
Stereochemical Considerations
The cyclohexane ring adopts a chair conformation, with the methoxy group occupying an equatorial position to minimize steric strain . The ethylamine side chain extends outward, enabling interactions with biological targets or catalytic surfaces. Computational models predict a hydrogen bond donor count of 1 (amine group) and a hydrogen bond acceptor count of 2 (amine and methoxy groups) , critical for understanding its solubility and reactivity.
Synthesis and Manufacturing
Industrial-Scale Production
Batch processes in nitrogen-atmosphere reactors are standard, with yields optimized by controlling temperature (0–25°C) and stoichiometric ratios . Continuous-flow systems may enhance efficiency for large-scale manufacturing.
Table 2: Key Synthesis Parameters
| Parameter | Condition | Source |
|---|---|---|
| Solvent | THF/Hexane | |
| Reducing Agent | NaBH₄ | |
| Reaction Temperature | 0°C to Ambient | |
| Yield | 14–83% (Depending on Substrate) |
Physicochemical Properties
Computed Properties
PubChem-derived data highlight a calculated XLogP3 of 1.2 , indicating moderate lipophilicity. The compound’s polar surface area (45.2 Ų) and rotatable bond count (3) suggest favorable membrane permeability, a desirable trait in drug candidates.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous cyclohexyl amines provide insights into expected signals:
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H NMR: δ 3.3–3.5 ppm (methoxy protons), δ 2.7–2.9 ppm (amine-adjacent CH) .
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C NMR: δ 57 ppm (methoxy carbon), δ 45–50 ppm (cyclohexyl carbons) .
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 157.25 ([M + H]) .
Applications in Scientific Research
Medicinal Chemistry
The methoxycyclohexyl moiety mimics natural product scaffolds, enabling applications in:
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Receptor Targeting: As a serotonin or dopamine receptor modulator.
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Prodrug Development: Functionalization of the amine group for controlled drug release .
Material Science
Surface-functionalized nanoparticles incorporating this amine exhibit enhanced stability in organic solvents , relevant to catalysis and polymer engineering.
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